molecular formula C5H5NOS B1664039 2-Acetylthiazole CAS No. 24295-03-2

2-Acetylthiazole

Cat. No. B1664039
CAS RN: 24295-03-2
M. Wt: 127.17 g/mol
InChI Key: MOMFXATYAINJML-UHFFFAOYSA-N
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Description

2-Acetylthiazole is a volatile flavoring substance generally formed by the Maillard reaction between an amino acid and carbonyl compounds . It is reported to occur in canned sweet corn products, cooked pine mushroom, cooked asparagus, and roasted beef .


Synthesis Analysis

A synthetic method for 2-acetylthiazole involves several steps . Firstly, preparation of 2-amino thiazole is carried out by mixing toluene, thiourea, and chloroacetaldehyde. Secondly, preparation of 2-bromo thiazole is carried out by dissolving 2-amino thiazole in sulfuric acid, adding a sodium nitrite aqueous solution drop by drop slowly at a controlled temperature after concentrated nitric acid is added drop by drop. Finally, preparation of 2-acetyl thiazole is carried out by adding 2-bromo thiazole in a butyllithium solution, stirring it, then adding ethyl acetate, and carrying out a reaction .


Molecular Structure Analysis

The molecular formula of 2-Acetylthiazole is C5H5NOS . The molecular weight is 127.164 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

A model reaction of d-glucose and l-cysteine was constructed to investigate the formation pathway of 2-acetylthiazole . l-Cysteine, d-glucose, and the corresponding intermediates, namely, dicarbonyl compounds (DCs), were involved in the formation of 2-acetylthiazole .


Physical And Chemical Properties Analysis

2-Acetylthiazole has a density of 1.2±0.1 g/cm3, a boiling point of 212.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.9±3.0 kJ/mol, and the flash point is 82.3±22.6 °C . The index of refraction is 1.545 .

Scientific Research Applications

Application 1: Antitumor Potential of Cu(II) Complex with Hydrazone of 2-Acetylthiazole

  • Summary of the Application : The research focused on the evaluation of the antitumor potential of a Cu(II) complex with hydrazone of 2-acetylthiazole and Girard’s T reagent . This complex was selected due to its cytotoxic activity, the brine shrimp test, and DPPH radical scavenging activity .
  • Methods of Application or Experimental Procedures : The Cu(II) complex was synthesized and its biological activity was studied in detail . The effects of the Cu(II) complex on cell cycle phase distribution of cervical adenocarcinoma HeLa cells were investigated . The measurement of intracellular ROS levels in HeLa and HaCaT cell lines were evaluated . The possible anti-invasive and anti-angiogenic properties of the Cu(II) complex were evaluated . DNA binding experiments, including fluorescence displacement study and DNA cleavage experiments, were performed .
  • Results or Outcomes : The study found that the Cu(II) complex showed promising antitumor potential . The complex affected the cell cycle phase distribution of HeLa cells and showed potential anti-invasive and anti-angiogenic properties . The study also found that the complex interacted with DNA .

Application 2: Component of Wine and Volatile Oil

  • Summary of the Application : 2-Acetylthiazole has been identified as one of the components of wine and was quantified by GC-MS . It is also found in volatile oil from Boletopsis leucomelas (Pers.) Fayod .
  • Methods of Application or Experimental Procedures : The presence of 2-Acetylthiazole in wine and volatile oil is determined using Gas Chromatography-Mass Spectrometry (GC-MS) .
  • Results or Outcomes : The study found that 2-Acetylthiazole is present in wine and volatile oil, contributing to their unique flavor profiles .

Application 3: Preparation of Triazolothiazoles, Chiral Alcohols, and Aldol Condensation Reactions

  • Summary of the Application : 2-Acetylthiazole has been used in the preparation of triazolothiazoles, chiral alcohols, and in aldol condensation reactions .
  • Results or Outcomes : The study found that 2-Acetylthiazole can be used to synthesize a variety of other compounds, demonstrating its versatility in organic chemistry .

Application 4: Volatile Organic Compounds (VOCs) in Bacteria

  • Summary of the Application : Bacterially produced volatile organic compounds (VOCs) can modify growth patterns of eukaryotic hosts and competing/cohabiting microbes . These compounds have been implicated in skin disorders and attraction of biting pests .
  • Methods of Application or Experimental Procedures : The presence of 2-Acetylthiazole in bacteria is determined using Gas Chromatography-Mass Spectrometry (GC-MS) .
  • Results or Outcomes : The study found that 2-Acetylthiazole is present in bacteria, contributing to their unique behavior and interactions .

Application 5: Genetic Toxicology Studies

  • Summary of the Application : 2-Acetylthiazole has been evaluated for its genetic toxicity . This includes studies such as the Salmonella/E.coli Mutagenicity Test or Ames Test .
  • Methods of Application or Experimental Procedures : The genetic toxicity of 2-Acetylthiazole is evaluated using standard genetic toxicology assays, such as the Ames Test .

Safety And Hazards

2-Acetylthiazole is combustible and harmful if swallowed . It is advised to keep away from heat/sparks/open flames/hot surfaces, and not to smoke when handling this chemical . It is also recommended to wash hands thoroughly after handling and not to eat, drink, or smoke when using this product . Protective gloves, clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

1-(1,3-thiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4(7)5-6-2-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMFXATYAINJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0030162
Record name 2-Acetylthiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Clear, colourless to pale yellow, oily liquid; cocoa, hazelnut, popcorn, bread-like odour
Record name 2-Acetylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032964
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Acetylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/974/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

89.00 to 91.00 °C. @ 12.00 mm Hg
Record name 2-Acetylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032964
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; Soluble in fats, oils, most organic solvents, Miscible at room temperature (in ethanol)
Record name 2-Acetylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/974/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.225-1.229
Record name 2-Acetylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/974/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Acetylthiazole

CAS RN

24295-03-2
Record name 2-Acetylthiazole
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Record name 2-Acetylthiazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(2-thiazolyl)-
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Record name 2-Acetylthiazole
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Record name 1-(thiazol-2-yl)ethan-1-one
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Record name 2-ACETYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IGS5268I
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Record name 2-Acetylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032964
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

64.5 - 65.5 °C
Record name 2-Acetylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032964
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,300
Citations
A Dondoni, P Merino - The Journal of Organic Chemistry, 1991 - ACS Publications
… This paper describes in full13* the aldol-type reactions of the lithium enolate of 2-acetylthiazole (2-ATT, la) with various aldehydes 2 to give /3-hydroxyaIkyI2-thiazolyl ketones 3 (thiazole …
Number of citations: 75 pubs.acs.org
XY Wang, YJ Ma, Y Guo, XL Luo, M Du, L Dong, P Yu… - Food Chemistry, 2021 - Elsevier
… that the C-4 and C-5 of 2-acetylthiazole were derived from the carbons of glucose. The … , to form 2-acetylthiazole was revealed for the first time. A novel route to form 2-acetylthiazole by …
Number of citations: 13 www.sciencedirect.com
AM Api, D Belsito, D Botelho, M Bruze… - Food and Chemical …, 2020 - Elsevier
… , and the exposure to 2-acetylthiazole is below the TTC (… 2-acetylthiazole is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated, 2-acetylthiazole …
Number of citations: 11 www.sciencedirect.com
M Liu, J Yu, T Zhou, H Xu, K Hayat… - Journal of Agricultural …, 2022 - ACS Publications
… (GO), it was found that 2-acetylthiazole was the dominant product when the molar ratio of … generate 2-acetylthiazole at a high yield. The concentration of 2-acetylthiazole quickly …
Number of citations: 1 pubs.acs.org
KT Prasad, G Gupta, AV Rao, B Das, KM Rao - Polyhedron, 2009 - Elsevier
… The mononuclear complexes [(η 6 -arene)Ru(ata)Cl]PF 6 {ata = 2-acetylthiazole azine; … ]} have been synthesised from the reaction of 2-acetylthiazole azine (ata) and the corresponding …
Number of citations: 18 www.sciencedirect.com
T Zhou, X Xia, H Cui, Y Zhai, F Zhang… - Journal of Agricultural …, 2023 - ACS Publications
… (14) proposed that the formation priority of pyrazines and 2-acetylthiazole was related to the … Moreover, the pH-dependent formation of thiols and sulfides, or 2-acetylthiazole and …
Number of citations: 2 pubs.acs.org
RH White - Experientia, 1990 - Springer
… The observed levels of 2-acetylthiazole-4-carboxylic acid are similar to … of 2-acetylthiazole-4carboxylic acid by nonbiochemical means, it was necessary to prove that the 2-acetylthiazole-…
Number of citations: 5 link.springer.com
RG Buttery, DJ Stern, LC Ling - Journal of agricultural and food …, 1994 - ACS Publications
… Pyridine, pyrazine, alkylpyrazines, and 2-acetylthiazole were additional major components … -methylbutanal, 4-vinylguaiacol, and 2-acetylthiazole. The alkylpyrazine and 3-methylbutanal …
Number of citations: 153 pubs.acs.org
C LI, HS YANG, LG XIE, XH XU - Chinese Journal of Organic …, 2010 - sioc-journal.cn
The synthesis of N-(2-(1H-indol-3-yl) ethyl)-2-acetylthiazole-4-carboxamide (1), which is a new algaecide from the marine bacterium, was achieved effectively from D-alanine. Its …
Number of citations: 11 sioc-journal.cn
A Dondoni, G Fentin, M Fogagnolo, P Merino - Tetrahedron letters, 1990 - Elsevier
A CONCISE NEW ROUTE TO 3-DEOXY-D-MANNO-24CTULOSONlC ACID (KDO) FROM D-ARABINOSE AND 2-ACETYLTHIAZOLE Alessandro Dondon/,* Gianca … ACID (KDO) FROM D-ARABINOSE …
Number of citations: 27 www.sciencedirect.com

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